molecular formula C2H5LiS B1624580 Lithium thioethoxide CAS No. 30383-01-8

Lithium thioethoxide

Cat. No.: B1624580
CAS No.: 30383-01-8
M. Wt: 68.1 g/mol
InChI Key: JPSNJFMTQIIVFG-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lithium thioethoxide is a useful research compound. Its molecular formula is C2H5LiS and its molecular weight is 68.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Microwave-Assisted Cleavage of Aryl Methyl Ethers

Lithium thioethoxide has been identified as a highly efficient reagent for the cleavage of aryl methyl ethers, demonstrating significant synthetic value in applications such as the double deprotection of 1,2-dimethoxyarenes to yield catechols and the selective monodeprotection of di- and trimethoxyarenes. The utilization of microwave irradiation in these reactions significantly accelerates the process, typically achieving high yields within only 15 minutes (Cvengroš et al., 2008).

Neuroprotective and Neurotrophic Effects

Research has explored the neuroprotective and neurotrophic properties of lithium, focusing on its effects on tyrosine hydroxylase levels and its implications for the treatment of neurodegenerative diseases. Chronic administration of lithium in therapeutically relevant concentrations has been shown to increase tyrosine hydroxylase levels in both rodent and human tissues, suggesting a direct cellular effect that could contribute to its therapeutic mechanisms (Chen et al., 1998).

Enhancement of High Voltage Cycling Performance

The addition of thiophene, a compound related to this compound's chemical family, has been shown to improve the cycle life of lithium-ion cells at high voltage. This suggests that the chemical properties of this compound could be harnessed in the development of more efficient and durable lithium-ion batteries, highlighting its potential in energy storage technologies (Lee et al., 2009).

Lithium Superionic Conductor Development

In the field of materials science, this compound is part of research efforts to develop new materials with high ionic conductivity. The discovery of lithium superionic conductors (thio-LISICON) in the Li2S-GeS2-P2S5 system, for example, showcases the potential for developing advanced materials for batteries and other applications requiring high ionic conductivity and stability (Kanno & Murayama, 2001).

Properties

IUPAC Name

lithium;ethanethiolate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6S.Li/c1-2-3;/h3H,2H2,1H3;/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPSNJFMTQIIVFG-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CC[S-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5LiS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00446287
Record name Lithium thioethoxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00446287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

68.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30383-01-8
Record name Lithium thioethoxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00446287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 30383-01-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Lithium thioethoxide was prepared by the dropwise addition of n-butyllithium (4 ml. of 1.53 molar solution in hexane) to a stirred solution of ethyl mercaptan (0.5 ml.) in dry N,N'-dimethylpropylene urea (DMPU) (9 ml.), under a nitrogen atmosphere. A solution of methyl 4-(6-hexanamido-2,3-dihydrobenz-1,4-oxazin-4-ylmethyl)-3-methoxybenzoate (prepared as described in Example 26) (0.35 g.) in DMPU (3 ml.) was added, the mixture stirred at ambient temperature for 15 minutes, then heated to, and maintained at, 130° C. for 4 hours. The cooled mixture was diluted with water, acidified with acetic acid, extracted with ethyl acetate, the extracts washed with water, dried (MgSO4) and evaporated. The product was purified by flash chromatography on silica gel, eluting with 80:20:2 v/v/v toluene: ethyl acetate: acetic acid, giving a white solid which was washed with hexane and dried, to give the title compound (0.114 g., 36%) as a white solid, m.p. 183°-184° C.
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
9 mL
Type
solvent
Reaction Step One
Name
methyl 4-(6-hexanamido-2,3-dihydrobenz-1,4-oxazin-4-ylmethyl)-3-methoxybenzoate
Quantity
0.35 g
Type
reactant
Reaction Step Two
Name
Quantity
3 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
36%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lithium thioethoxide
Reactant of Route 2
Lithium thioethoxide
Reactant of Route 3
Lithium thioethoxide
Reactant of Route 4
Lithium thioethoxide
Reactant of Route 5
Lithium thioethoxide
Reactant of Route 6
Lithium thioethoxide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.